2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide
Overview
Description
2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide is a chemical compound with the molecular formula C11H11ClN2OS and a molecular weight of 254.74 g/mol . This compound is known for its unique structure, which includes a chloroacetyl group, a cyanosulfanyl group, and a dimethylphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide typically involves the reaction of 4-(cyanosulfanyl)-2,6-dimethylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is typically performed in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The cyanosulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The cyano group can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of sulfonyl derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. The cyanosulfanyl group can undergo redox reactions, affecting cellular redox balance. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide: Similar structure with ethyl groups instead of methyl groups.
2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyanosulfanyl and chloroacetyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
[4-[(2-chloroacetyl)amino]-3,5-dimethylphenyl] thiocyanate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-7-3-9(16-6-13)4-8(2)11(7)14-10(15)5-12/h3-4H,5H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBBHLKACGBRNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CCl)C)SC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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